molecular formula C30H28N4O2 B11649330 N'-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide

N'-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide

Cat. No.: B11649330
M. Wt: 476.6 g/mol
InChI Key: DCQQQIHVHAPYIJ-UHFFFAOYSA-N
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Description

N’-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the spiro[benzo[h]quinazoline] core, which is achieved through a cyclization reaction involving appropriate starting materials such as benzylamine and cyclopentanone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N’-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

N’-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro[benzo[h]quinazoline] derivatives and benzohydrazide analogs. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets N’-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)benzohydrazide apart is its unique combination of the spiro[benzo[h]quinazoline] core with the benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C30H28N4O2

Molecular Weight

476.6 g/mol

IUPAC Name

N'-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)benzohydrazide

InChI

InChI=1S/C30H28N4O2/c35-27(22-13-5-2-6-14-22)32-33-29-31-26-24-16-8-7-15-23(24)19-30(17-9-10-18-30)25(26)28(36)34(29)20-21-11-3-1-4-12-21/h1-8,11-16H,9-10,17-20H2,(H,31,33)(H,32,35)

InChI Key

DCQQQIHVHAPYIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NNC(=O)C5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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